2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a β-diketone compound with the molecular formula C11H20O2. It is a bidentate ligand commonly used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and anhydrous nature, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a bidentate ligand . It primarily targets lanthanide ions in its mechanism of action. Lanthanide ions play a crucial role in various biological and chemical processes due to their unique electronic configurations.
Mode of Action
This compound interacts with its targets (lanthanide ions) through its bidentate ligand property . It forms stable complexes with lanthanide ions . The compound is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Biochemical Pathways
It’s known that the compound serves as a substrate for heterocycles , which are involved in a wide range of biochemical processes.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
It’s known that the compound is stable and anhydrous , suggesting that it may be resistant to changes in environmental conditions such as humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common method involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 2,2,6,6-Tetramethylheptane-3,5-dione include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione depend on the type of reaction. For example, oxidation typically yields diketones, while reduction can produce alcohols. Substitution reactions result in compounds with new functional groups attached to the original molecule .
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroacetylacetone: Another β-diketone with similar coordination properties but different reactivity due to the presence of fluorine atoms.
1,3-Diphenyl-1,3-propanedione: A diketone with aromatic substituents, offering different electronic properties and reactivity.
3,5-Heptanedione: A simpler diketone with fewer substituents, leading to different chemical behavior.
Uniqueness
2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its high stability, anhydrous nature, and ability to form stable metal complexes. These properties make it particularly valuable in applications requiring robust and reliable chemical reagents .
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14363-14-5 | |
Record name | Zinc di(pivaloylmethane) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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